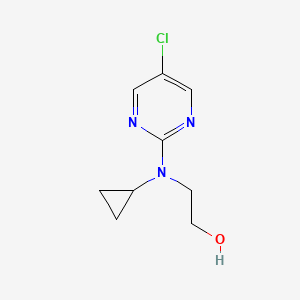
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol typically involves the reaction of 5-chloropyrimidine with cyclopropylamine, followed by the addition of ethan-1-ol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Applications De Recherche Scientifique
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A derivative of pyrimidine with similar biological activity.
5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor properties.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors
Uniqueness
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and ethan-1-ol moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12ClN3O |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-[(5-chloropyrimidin-2-yl)-cyclopropylamino]ethanol |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13(3-4-14)8-1-2-8/h5-6,8,14H,1-4H2 |
Clé InChI |
PTTDRVGFCAAXPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N(CCO)C2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



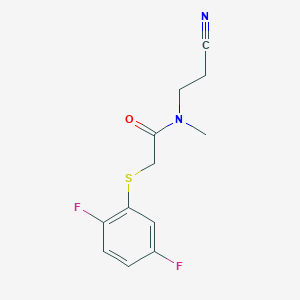
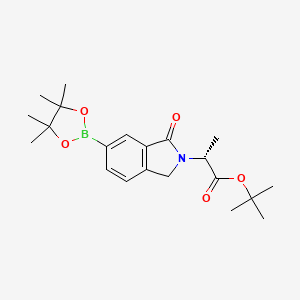
![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
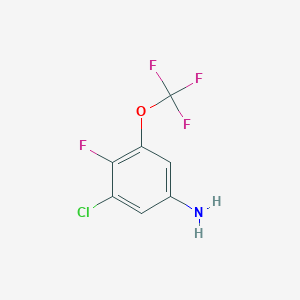
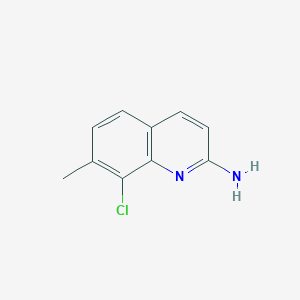

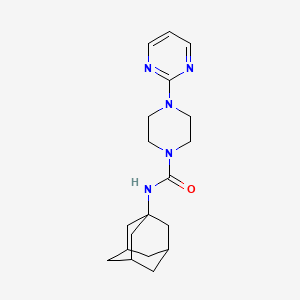
![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
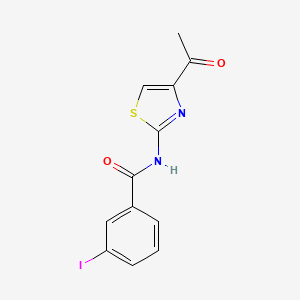

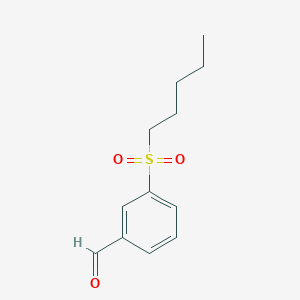
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
